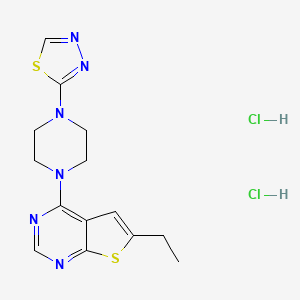

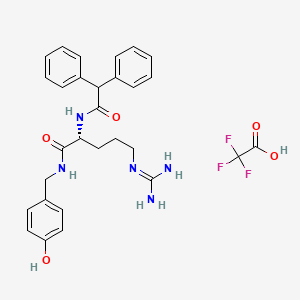

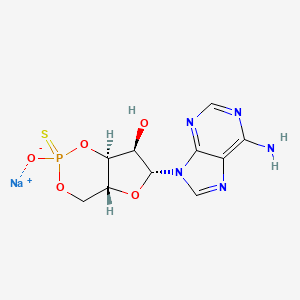

![molecular formula C13H10N2O3S B560448 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1422057-40-6](/img/structure/B560448.png)

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C13H10N2O3S . It has a molecular weight of 274.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O3S/c1-8-7-19-12-10 (8)11 (16)15 (18)13 (17)14 (12)9-5-3-2-4-6-9/h2-7,18H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación

Methanol Oxidation

- Methods of Application: A PtPd NC catalyst with a network structure of nanochains was prepared with KBr as a structure-directing agent, NaBH 4 as a reducing agent, and modified multi-walled carbon nanotubes (MWCNTs) as a support .

- Results: The current density of the PtPd NCs is about 658.5 mA mg −1, 1.5-times that of the Pt/C catalyst and 3.9-times that of the commercial Pd/C catalyst. Furthermore, it has better electrocatalytic stability for methanol oxidation than Pd/C and Pt/C catalysts .

Formic Acid and Methanol Oxidation

- Methods of Application: The synthesis of PtPd alloy nanoclusters is done via the hydrothermal method using Piper longum extract .

- Results: The biologically inspired PtPd alloy nanoclusters exhibited significantly higher electrocatalytic activity compared to commercial Pt/C, with specific current responses of 0.24 mA cm −2 and 0.17 mA cm −2 at synthesis temperatures of 180 °C and 200 °C, respectively .

Ethanol Oxidation

- Methods of Application: The PtPd alloy is synthesized using a physical laser-assisted approach .

- Results: The alloy demonstrates remarkable performance in acidic EOR, boasting a high mass activity of 1.86 A·mgPt−1 and competitive resistance to poisoning .

Nanoalloy Catalysts

- Application Summary: PtPd nanoparticles are among the most widely studied nanoscale systems, mainly because of their applications as catalysts in chemical reactions .

- Methods of Application: The particles are grown in the gas phase and characterized by STEM-HRTEM. PtPd nanoalloys present a bimodal size distribution. The size of the larger population can be tuned between 3.8 ± 0.4 and 14.1 ± 2.0 nm by controlling the deposition parameters .

- Results: A strong dependence of the particle shape on the composition is found: Pd-rich nanocrystals present more rounded shapes whereas Pt-rich ones exhibit sharp tips .

Antitumor Strategy

- Application Summary: The synergistic therapy of chemotherapy and photothermal therapy (PTT) has been reported as a promising antitumor strategy. To achieve effective combination therapy, developing more suitable candidate nanomaterials with optimal photothermal property and high chemical drug loading capacity is very necessary .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Fuel Cell Applications

- Application Summary: Advancement in bioinspired alloy nanomaterials has a crucial impact on fuel cell applications. Here, PtPd alloy nanoclusters are synthesized via the hydrothermal method using Piper longum extract, representing a novel and environmentally friendly approach .

- Methods of Application: The synthesis of PtPd alloy nanoclusters is done via the hydrothermal method using Piper longum extract .

- Results: The specific results or outcomes obtained are not detailed in the source .

Network Structure Nanochains

- Application Summary: A PtPd NC catalyst with a network structure of nanochains was prepared with KBr as a structure-directing agent, NaBH 4 as a reducing agent, and modified multi-walled carbon nanotubes (MWCNTs) as a support .

- Methods of Application: The experimental results show that the structure-directing agent KBr helps to form a particular type of nanochain with a network topology .

- Results: The current density of the PtPd NCs is about 658.5 mA mg −1, 1.5-times that of the Pt/C catalyst and 3.9-times that of the commercial Pd/C catalyst .

Nanoalloy Catalysts

- Application Summary: PtPd nanoparticles are among the most widely studied nanoscale systems, mainly because of their applications as catalysts in chemical reactions .

- Methods of Application: The particles are grown in the gas phase and characterized by STEM-HRTEM .

- Results: A strong dependence of the particle shape on the composition is found: Pd-rich nanocrystals present more rounded shapes whereas Pt-rich ones exhibit sharp tips .

Antitumor Strategy

- Application Summary: The synergistic therapy of chemotherapy and photothermal therapy (PTT) has been reported as a promising antitumor strategy .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Propiedades

IUPAC Name |

3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-8-7-19-12-10(8)11(16)15(18)13(17)14(12)9-5-3-2-4-6-9/h2-7,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYZQKJXAKNEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

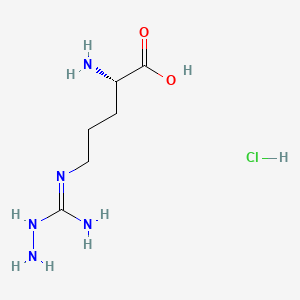

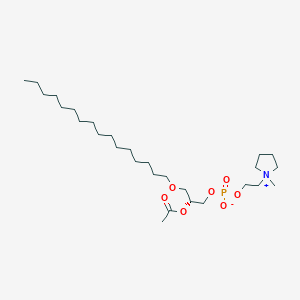

![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)

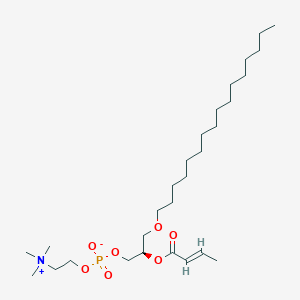

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)

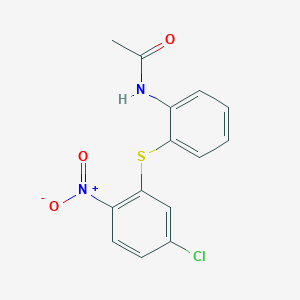

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)